(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone
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Overview
Description
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
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Scientific Research Applications
Thermal and Structural Studies
- Thermal, Optical, Etching, Structural Studies, and Theoretical Calculations: A study on a related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, focused on its synthesis and characterization through various spectroscopic techniques, single-crystal X-ray diffraction, and theoretical calculations. This compound showed stability in a certain temperature range and exhibited intermolecular hydrogen bonds and π interactions, which could be relevant for materials science and pharmaceutical applications (Karthik et al., 2021).
Antimicrobial Activity
- Synthesis and In Vitro Antimicrobial Activity: Research into 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives demonstrated antimicrobial properties against certain pathogenic bacterial and fungal strains, highlighting the potential pharmaceutical applications of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Crystal Structure Analysis
- Crystal Structure Analysis: The crystal structure of adducts comprising 4-hydroxypiperidin-1-yl or 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed, revealing significant dihedral angles and intermolecular hydrogen bonding. Such studies contribute to our understanding of molecular conformations and potential interactions in drug design (Revathi et al., 2015).
Mechanism of Action
Target of action
Compounds with indole structures are known to interact with various biological targets. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structures and targets. Some indole derivatives have been evaluated as HIV-1 inhibitors .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid is involved in the tryptophan degradation pathway in plants .
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on their specific structures. Some indole derivatives are known to have good bioavailability, while others may require modifications to improve their pharmacokinetic properties .
Result of action
The molecular and cellular effects of indole derivatives can vary widely. Some indole derivatives have shown anti-HIV-1 activity .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-indol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-12-21-7-4-18(16)25-15-5-9-23(10-6-15)19(24)14-2-1-13-3-8-22-17(13)11-14/h1-4,7-8,11-12,15,22H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTYWUGOMLNUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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